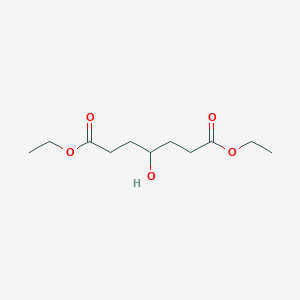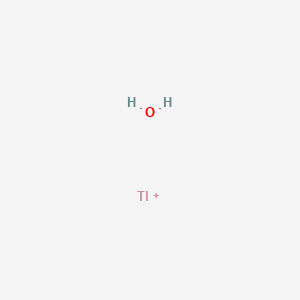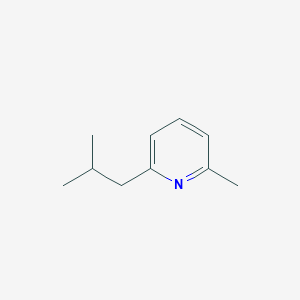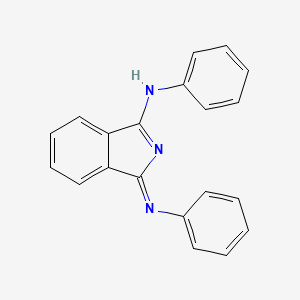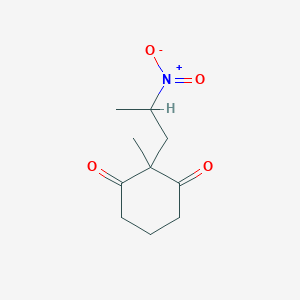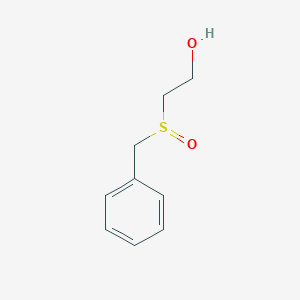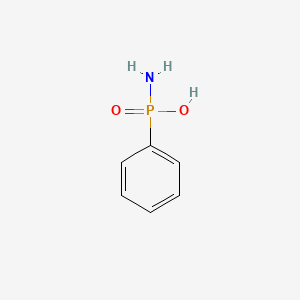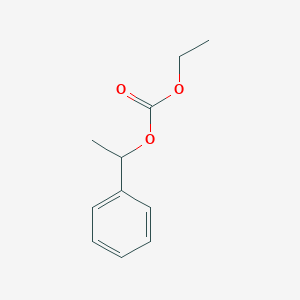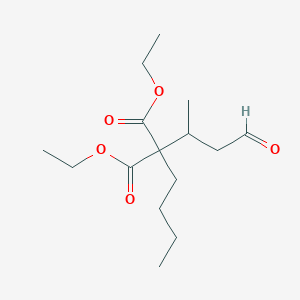![molecular formula C19H20S2 B14610529 7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane CAS No. 58681-16-6](/img/structure/B14610529.png)
7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane is a chemical compound characterized by its unique bicyclic structure. This compound is notable for its two phenylsulfanyl groups attached to the seventh carbon of the bicyclo[4.1.0]heptane framework. The presence of these phenylsulfanyl groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane typically involves the reaction of bicyclo[4.1.0]heptane with phenylsulfanyl reagents under specific conditions. One common method involves the use of phenylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as distillation and recrystallization to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the phenylsulfanyl groups can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the phenylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as alkoxides, amines, and thiolates.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, hydrocarbons.
Substitution: Various substituted bicyclo[4.1.0]heptane derivatives.
Aplicaciones Científicas De Investigación
7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane involves its interaction with molecular targets through its phenylsulfanyl groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include oxidation-reduction reactions, nucleophilic substitutions, and other transformations that modify the structure and function of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.1.0]heptane: The parent compound without the phenylsulfanyl groups.
7,7-Dichlorobicyclo[4.1.0]heptane: A similar compound with chlorine atoms instead of phenylsulfanyl groups.
7,7-Diphenylbicyclo[4.1.0]heptane: A compound with phenyl groups instead of phenylsulfanyl groups.
Uniqueness
7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
58681-16-6 |
|---|---|
Fórmula molecular |
C19H20S2 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
7,7-bis(phenylsulfanyl)bicyclo[4.1.0]heptane |
InChI |
InChI=1S/C19H20S2/c1-3-9-15(10-4-1)20-19(17-13-7-8-14-18(17)19)21-16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14H2 |
Clave InChI |
ZOJXMMAIBOZHSL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C2(SC3=CC=CC=C3)SC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


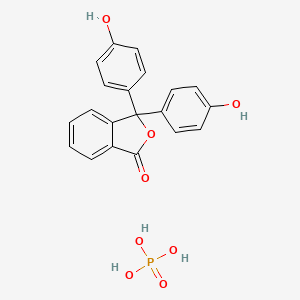

![9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene](/img/structure/B14610462.png)
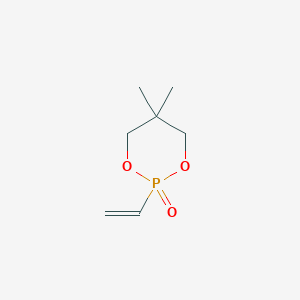
![Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro-](/img/structure/B14610470.png)
